
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 .
Physical And Chemical Properties Analysis
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde has a boiling point of 265.8±35.0℃ (760 Torr) and a density of 1.387±0.06 g/cm3 (20 ºC 760 Torr) . It is a solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Deoxofluorination Agent with Enhanced Thermal Stability
Deoxo-FluorTM, a broad-spectrum deoxofluorinating agent, has shown effectiveness in the conversion of alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides. This agent, offering enhanced thermal stability compared to traditional reagents, could imply the utility of fluorine-containing compounds like 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde in similar transformations (Lal et al., 1999).
Synthesis and Properties of Conductive Polymers
Research into the synthesis of bis-aldehyde monomers for the creation of electrically conductive pristine polyazomethines highlights the potential for 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde in the development of novel polymeric materials. These synthesized polymers exhibit significant electrical conductivity, offering insights into the use of similar compounds in electronic and photonic applications (Hafeez et al., 2019).
Anti-asthmatic Activity of Phenolic Compounds
While focusing on different phenolic compounds derived from Gastrodia elata, this study's approach to evaluating anti-inflammatory and analgesic activities might suggest a broader application for structurally related compounds like 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde in medical research, particularly in exploring potential anti-asthmatic properties (Jang et al., 2010).
Photoluminescent Materials
The investigation into the synthesis and photoluminescence of benzaldehyde derivatives for potential application in photoluminescent materials highlights the relevance of exploring similar properties in 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde. Such compounds could contribute to advancements in optical devices and materials science (Lowe & Weder, 2002).
Organic Synthesis and Medicinal Chemistry Applications
The synthesis of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes underscores the significance of fluorine-containing compounds in the development of novel anticancer agents. This suggests potential applications for 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde in the synthesis of therapeutic agents with enhanced biological activity (Lawrence et al., 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4/c1-16-6-2-5(4-15)3-7(17-9(11)12)8(6)18-10(13)14/h2-4,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFUWRYQEWAMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)OC(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



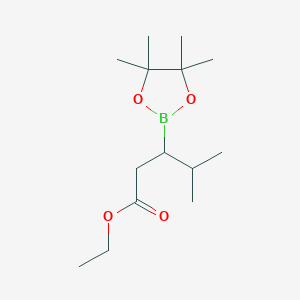
![1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716317.png)
![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2716322.png)
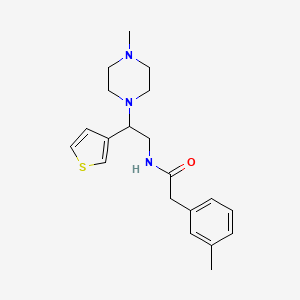
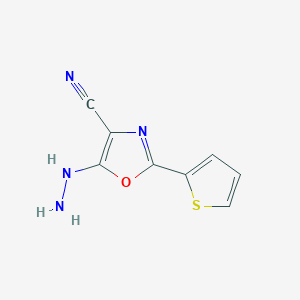

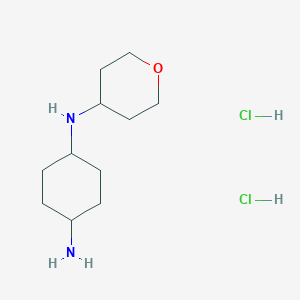

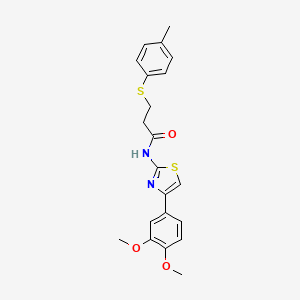
![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)